Trospectomycin sulfate
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Overview
Description
Trospectomycin sulfate is an aminocyclitol antibiotic, a 6’-propyl analog of spectinomycin. It exhibits potent activity against both penicillin-sensitive and resistant strains of Neisseria gonorrhoeae and demonstrates in vitro activity against Chlamydia trachomatis . This compound is primarily used in the treatment of sexually transmitted infections, particularly gonorrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trospectomycin sulfate is synthesized through the oxidation and alkylation of spectinomycin derivatives . The process involves the conversion of spectinomycin to 6’-n-propylspectinomycin through a series of chemical reactions, including oxidation and alkylation . The reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The bulk drug is often formulated as a freeze-dried, sterile powder that can contain up to 12% water depending on the freeze-drying conditions . This formulation helps maintain the stability and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Trospectomycin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents and alkylating agents . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations.
Major Products Formed: The major product formed from the synthesis of this compound is 6’-n-propylspectinomycin . This compound retains the antibiotic properties of spectinomycin while exhibiting enhanced activity against resistant strains of bacteria.
Scientific Research Applications
Trospectomycin sulfate has a wide range of scientific research applications. It is used in the study of bacterial infections, particularly those caused by Neisseria gonorrhoeae and Chlamydia trachomatis . Its efficacy in treating these infections makes it a valuable tool in medical research and clinical studies . Additionally, this compound is used in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body .
Mechanism of Action
The mechanism of action of trospectomycin sulfate is similar to that of its parent compound, spectinomycin. It binds to the bacterial 30S ribosome and inhibits protein synthesis . This action prevents the bacteria from producing essential proteins, ultimately leading to their death. The molecular targets involved in this process include the ribosomal RNA and associated proteins .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to trospectomycin sulfate include spectinomycin, tetracycline, lincosamide, macrolide, quinolone, and naphthalenic ansamyrin-class antibiotics . These compounds share similar mechanisms of action and are used to treat bacterial infections.
Uniqueness of this compound: This compound is unique due to its enhanced activity against penicillin-resistant strains of Neisseria gonorrhoeae and its in vitro activity against Chlamydia trachomatis . This makes it a valuable alternative to other antibiotics, particularly in cases where resistance to traditional antibiotics is a concern .
Properties
CAS No. |
97673-66-0 |
---|---|
Molecular Formula |
C17H32N2O11S |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;sulfuric acid |
InChI |
InChI=1S/C17H30N2O7.H2O4S/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17;1-5(2,3)4/h8,10-16,18-19,21-23H,4-7H2,1-3H3;(H2,1,2,3,4)/t8-,10-,11+,12+,13+,14-,15-,16+,17+;/m1./s1 |
InChI Key |
CEBCZKQVZZWYPV-UAINHTBVSA-N |
Isomeric SMILES |
CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.OS(=O)(=O)O |
SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O |
Canonical SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O |
Synonyms |
trospectomycin trospectomycin sulfate trospectomycin sulphate U 63366 U 63366f U-63366 |
Origin of Product |
United States |
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